Letrozole-d4 Letrozole-d4 Letrozole-d4 is intended for use as an internal standard for the quantification of letrozole by GC- or LC-MS. Letrozole is a potent, cell-permeable inhibitor of aromatase (IC50 = 2 nM). It inhibits proliferation of estrogen receptor-positive (ER+) MCF-7 cells when used alone at concentrations ranging from 0.1 to 100 nM and when used at a concentration of 10 nM in combination with testosterone or 4-androstene-3,17-dione. It also reduces matrix metalloproteinase-2 (MMP-2) and MMP-9 levels in MCF-7 cells when used at a concentration of 10 nM. Letrozole (10 µg per day) reduces tumor growth in an MCF-7Ca ovariectomized-mouse xenograft model. Formulations containing letrozole have been used in the treatment of postmenopausal breast cancer.
A deuterated version of Letrozole, a nonsteroidal aromatase inhibitor structurally related to Fadrozole.

Brand Name: Vulcanchem
CAS No.:
VCID: VC20751208
InChI: InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D
SMILES: C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3
Molecular Formula: C17H11N5
Molecular Weight: 289.33 g/mol

Letrozole-d4

CAS No.:

Cat. No.: VC20751208

Molecular Formula: C17H11N5

Molecular Weight: 289.33 g/mol

* For research use only. Not for human or veterinary use.

Letrozole-d4 -

Molecular Formula C17H11N5
Molecular Weight 289.33 g/mol
IUPAC Name 4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile
Standard InChI InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D
Standard InChI Key HPJKCIUCZWXJDR-NMRLXUNGSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H]
SMILES C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3
Canonical SMILES C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3

Chemical Identity and Structural Characteristics

Letrozole-d4 is the deuterated form of letrozole, a third-generation, non-steroidal aromatase inhibitor widely used in treating hormone receptor-positive breast cancer in postmenopausal women. The deuterium atoms in letrozole-d4 replace four hydrogen atoms in the parent molecule, creating a heavier but chemically similar compound that behaves almost identically in chromatographic separations while being distinguishable in mass spectrometric detection . This property makes letrozole-d4 particularly valuable as an internal standard in bioanalytical methods where precise quantification of letrozole is required.

The mass spectrometric behavior of letrozole-d4 differs from letrozole in that its characteristic protonated precursor ion appears at m/z 290.2 compared to m/z 286.2 for letrozole. Upon fragmentation, letrozole-d4 produces a prominent product ion at m/z 221.0, while letrozole yields a product ion at m/z 217.0 . This 4-Da mass difference throughout the fragmentation pattern is consistent with the presence of four deuterium atoms in the molecule.

Analytical Applications and Validation Parameters

UPLC-MS/MS Method Development

Letrozole-d4 has been successfully employed as an internal standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantification of letrozole in human plasma. When optimizing analytical conditions, letrozole-d4 demonstrates consistent and abundant product ions in the mass range of 100-340 amu, with superior response in positive ionization mode compared to negative mode . This is attributed to the presence of tertiary nitrogen groups in the structure, a characteristic shared with the parent compound letrozole.

The analytical method utilizing letrozole-d4 as internal standard achieves exceptional sensitivity, with a linear concentration range from 0.10 to 100 ng/mL (r² ≥ 0.9990) using just 100 μL of human plasma . This level of sensitivity is critical for pharmacokinetic studies where letrozole concentrations must be accurately measured following therapeutic dosing.

Extraction Efficiency and Recovery

One of the significant advantages of letrozole-d4 is its nearly identical extraction behavior compared to letrozole across various sample preparation techniques. In solid phase extraction (SPE) procedures using Orochem DVB-LP cartridges, letrozole-d4 demonstrates excellent and consistent recovery rates of approximately 96.2%, which closely matches the 95.5% recovery observed for letrozole .

Table 1. Extraction Recovery of Letrozole-d4 Compared to Letrozole Across Different Quality Control (QC) Levels

QC levelLetrozole-d4Letrozole
Area response (n=6)Extraction recovery (%)Area response (n=6)Extraction recovery (%)
Pre-extraction spikingPost-extraction spikingPre-extraction spikingPost-extraction spiking
LQC207,349216,89295.61246
MQC-2210,341217,29496.863,247
MQC-1214,493222,27296.5168,144
HQC211,539220,58395.9336,457

This consistent recovery across different concentration levels demonstrates the suitability of letrozole-d4 as an internal standard for letrozole quantification, as it compensates for any potential variations in the extraction process .

Chromatographic Behavior and Performance

In UPLC-MS/MS systems, letrozole-d4 exhibits a retention time of approximately 1.20 minutes, nearly identical to letrozole's retention time of 1.21 minutes under optimized chromatographic conditions . This similarity is advantageous as it ensures that both compounds experience the same matrix effects and chromatographic conditions, further enhancing the accuracy of quantification methods.

The optimal chromatographic conditions for letrozole-d4 analysis have been established using methanol-0.1% formic acid in water (85:15, v/v) as the mobile phase under isocratic elution at a flow rate of 0.3 mL/min . These conditions provide excellent peak intensity, peak shape, and adequate retention while enabling a rapid analysis time of just 2.0 minutes per sample, facilitating high-throughput bioanalytical applications.

Role in Bioequivalence and Pharmacokinetic Studies

Applications in Clinical Research

The consistency of letrozole-d4 as an internal standard also supports incurred sample reanalysis (ISR), a critical aspect of bioanalytical method validation where previously analyzed subject samples are reanalyzed to verify the reproducibility of the method. In studies utilizing letrozole-d4, the percentage change in ISR samples remained within ±16%, well within the accepted criteria of ±20% .

Advantages Over Non-Deuterated Internal Standards

Compared to other internal standards used in letrozole analysis, such as olanzapine, anastrozole, or bunitrolol, letrozole-d4 offers superior performance due to its virtually identical chemical behavior to letrozole while maintaining mass spectrometric distinction . This isotope-labeled internal standard approach minimizes differences in extraction efficiency, chromatographic behavior, and ionization that might otherwise occur with structurally different compounds.

Analytical Method Validation Using Letrozole-d4

Sensitivity and Specificity

Methods employing letrozole-d4 as an internal standard demonstrate excellent specificity, with no significant interference observed at the retention time of the analyte in drug-free blank plasma samples . This specificity is critical for accurate quantification of letrozole in complex biological matrices such as human plasma.

The sensitivity achieved with letrozole-d4-based methods surpasses many previously reported approaches, with a lower limit of quantification (LLOQ) of 0.10 ng/mL using just 100 μL of human plasma . This represents a significant improvement over earlier methods that typically required larger plasma volumes or achieved less sensitivity, as shown in comparative studies.

Comparison with Previous Analytical Methods

Table 2. Comparison of Analytical Methods for Letrozole Quantification in Human Plasma

Method featuresPrevious methodsMethod using Letrozole-d4
Linear range (ng/mL)0.20–100, 0.40–50, 0.25–100, 1.0–60, 5.7–428, 10–3000.10–100
Plasma volume (μL)250, 100, 500, 50, 150, 1000100
Extraction procedureLLE, PP, SPE with various sorbentsSPE on Orochem DVB-LP cartridge
Internal standardLTZ-d4, olanzapine, anastrozole, bunitrololLetrozole-d4
Mean recovery (%)65.7, 90.5, 87.1, 98.5, 49.095.5 (Letrozole), 96.2 (Letrozole-d4)
Chromatographic run time (min)3.0, 4.0, 3.0, 5.5, 4.75, 16.02.0
Retention time (min)1.25, 2.7, 2.043, 3.81, 3.86, 8.01.21 (Letrozole), 1.20 (Letrozole-d4)

The comparison reveals that the method utilizing letrozole-d4 achieves superior sensitivity, requires less plasma volume, and provides faster chromatographic analysis than most previously reported methods .

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